molecular formula C8H6F4O2S B1440757 1-Fluoro-4-(methylsulfonyl)-2-(trifluoromethyl)benzene CAS No. 873194-65-1

1-Fluoro-4-(methylsulfonyl)-2-(trifluoromethyl)benzene

Cat. No.: B1440757
CAS No.: 873194-65-1
M. Wt: 242.19 g/mol
InChI Key: TVSPAWYNFGUXPU-UHFFFAOYSA-N
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Description

1-Fluoro-4-(methylsulfonyl)-2-(trifluoromethyl)benzene is an organic compound characterized by the presence of fluorine, methylsulfonyl, and trifluoromethyl groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Fluoro-4-(methylsulfonyl)-2-(trifluoromethyl)benzene typically involves the following steps:

    Starting Materials: The synthesis begins with a fluorobenzene derivative.

    Trifluoromethylation: The trifluoromethyl group is introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid under specific conditions, such as the presence of a catalyst like copper(I) iodide.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions, leading to higher yields and purity. The use of automated systems for reagent addition and temperature control is common to optimize the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 1-Fluoro-4-(methylsulfonyl)-2-(trifluoromethyl)benzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The fluorine atom can be replaced by nucleophiles under appropriate conditions.

    Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The trifluoromethyl group can be reduced to form difluoromethyl or monofluoromethyl derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

Major Products:

    Substitution Products: Depending on the nucleophile, various substituted benzene derivatives.

    Oxidation Products: Sulfone derivatives.

    Reduction Products: Difluoromethyl or monofluoromethyl benzene derivatives.

Scientific Research Applications

1-Fluoro-4-(methylsulfonyl)-2-(trifluoromethyl)benzene has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as fluorinated polymers and specialty chemicals.

Mechanism of Action

The mechanism by which 1-Fluoro-4-(methylsulfonyl)-2-(trifluoromethyl)benzene exerts its effects involves interactions with molecular targets such as enzymes or receptors. The presence of fluorine and trifluoromethyl groups can enhance the compound’s binding affinity and metabolic stability, making it a valuable scaffold in medicinal chemistry.

Comparison with Similar Compounds

    1-Fluoro-4-(methylsulfonyl)benzene: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.

    1-Fluoro-2-(trifluoromethyl)benzene:

    4-(Methylsulfonyl)-2-(trifluoromethyl)benzene: Lacks the fluorine atom, leading to variations in its chemical behavior.

Uniqueness: 1-Fluoro-4-(methylsulfonyl)-2-(trifluoromethyl)benzene is unique due to the combination of fluorine, methylsulfonyl, and trifluoromethyl groups, which confer distinct electronic and steric properties. These features make it a versatile compound for various chemical transformations and applications.

Properties

IUPAC Name

1-fluoro-4-methylsulfonyl-2-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F4O2S/c1-15(13,14)5-2-3-7(9)6(4-5)8(10,11)12/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVSPAWYNFGUXPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC(=C(C=C1)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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